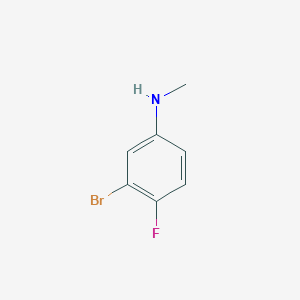

3-Bromo-4-fluoro-N-methylaniline

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-bromo-4-fluoro-N-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-10-5-2-3-7(9)6(8)4-5/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTVZOBRJBMSFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Halogenated N Methylanilines Within Organic Chemistry

Halogenated organic compounds, those containing one or more halogen atoms, are widespread in both nature and industry. pressbooks.pubnih.gov Their applications are diverse, ranging from pharmaceuticals and agrochemicals to materials science. pressbooks.pub Within this broad class, halogenated anilines, and more specifically N-methylanilines, represent a critical subclass of intermediates in organic synthesis. The presence of a halogen atom on the aniline (B41778) ring significantly influences the molecule's reactivity and electronic properties.

N-methylanilines, characterized by a methyl group attached to the nitrogen atom of aniline, are important building blocks in the synthesis of a variety of more complex molecules. The introduction of halogen substituents onto the aromatic ring of N-methylaniline further diversifies their synthetic utility. These halogen atoms can act as directing groups in subsequent electrophilic aromatic substitution reactions or as leaving groups in nucleophilic aromatic substitution reactions, providing a versatile handle for chemists to modify the molecular structure.

Significance of Bromine and Fluorine Substituents on Aromatic Amines

The specific combination of bromine and fluorine on an aromatic amine ring, as seen in 3-Bromo-4-fluoro-N-methylaniline, imparts a unique set of electronic and steric characteristics. Bromine, being a larger and less electronegative halogen than fluorine, and fluorine, the most electronegative element, create a distinct electronic environment on the aromatic ring. quora.com

The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which can significantly impact the reactivity of the aromatic ring. For instance, in nucleophilic aromatic substitution (SNAr) reactions, a fluorine substituent can stabilize the intermediate Meisenheimer complex, thereby increasing the reaction rate. stackexchange.com Conversely, the bromine atom, while also electron-withdrawing, is a better leaving group in certain reactions compared to fluorine. The interplay of these two halogens can lead to complex and sometimes counterintuitive reactivity patterns. Research has shown that the position of the fluorine substituent relative to the reaction center is critical; a fluorine atom ortho to the point of substitution can have a variable activating influence, while a para-fluorine is slightly deactivating and a meta-fluorine is activating in nucleophilic aromatic substitution. researchgate.net

Rationale for Advanced Academic Inquiry into 3 Bromo 4 Fluoro N Methylaniline

Regioselective Synthesis of this compound

The regioselective synthesis of this compound can be approached through several strategic pathways, primarily involving the carefully controlled introduction of bromine and methyl groups onto a fluorinated aniline (B41778) precursor. The key challenge lies in achieving the desired 3-bromo-4-fluoro substitution pattern while managing the directing effects of the amino/N-methylamino and fluoro groups.

Strategic Halogenation Approaches for Precursor Molecules

The introduction of halogen atoms at specific positions on the aniline ring is a cornerstone of synthesizing the target compound. This can be achieved either by bromination of a fluoro-N-methylaniline or, less commonly, by fluorination of a bromo-N-methylaniline.

A primary route to this compound involves the direct bromination of 4-fluoro-N-methylaniline. The N-methyl group is an ortho-, para-director, and the fluorine atom is also an ortho-, para-director, albeit a deactivating one. This alignment of directing effects favors substitution at the positions ortho to the N-methyl group (positions 3 and 5).

A common and effective reagent for such regioselective brominations is N-bromosuccinimide (NBS). For instance, the bromination of the closely related 3-fluoro-2-methylaniline (B146951) with NBS in N,N-dimethylformamide (DMF) at 0-20°C has been shown to produce 4-bromo-3-fluoro-2-methylaniline (B2806307) in high yield. This suggests a similar approach for the bromination of 4-fluoro-N-methylaniline.

| Precursor | Brominating Agent | Solvent | Temperature (°C) | Product | Yield (%) |

| 3-fluoro-2-methylaniline | N-Bromosuccinimide (NBS) | N,N-dimethylformamide (DMF) | 0-20 | 4-bromo-3-fluoro-2-methylaniline | 96.91 |

This table presents data for a structurally similar compound to illustrate a potential synthetic route.

Theoretical studies and experimental evidence from electrophilic aromatic bromination of various substituted benzenes confirm that the regioselectivity is highly dependent on the electronic nature of the substituents. nih.gov For many anilines, para-bromination is the predominant outcome. nih.gov

The introduction of a fluorine atom onto a pre-existing bromo-N-methylaniline skeleton is a less conventional approach. Nucleophilic aromatic substitution (SNAr) reactions to introduce fluorine are generally challenging and require highly activated substrates. A more plausible, though complex, alternative involves a multi-step sequence such as a Sandmeyer reaction starting from a corresponding amino-bromo-N-methylaniline, which itself would require a multi-step synthesis. Given the relative ease of electrophilic bromination, this pathway is generally not the preferred method for preparing this compound. A process for preparing p-fluoroanilines from p-halonitrobenzenes using hydrogen fluoride (B91410) has been described, but its applicability to more complex substitution patterns is not straightforward. google.com

N-Methylation Strategies for Bromo-Fluoroanilines

An alternative synthetic route involves the N-methylation of the precursor 3-bromo-4-fluoroaniline. This primary amine is a known compound and can be synthesized through various methods. nih.govchemicalbook.comthermofisher.comgoogle.com The challenge then becomes the selective mono-N-methylation without significant formation of the di-methylated product.

A general and efficient method for the N-methylation of halogenated anilines involves the use of paraformaldehyde as the methyl source, with sodium borohydride (B1222165) as the reducing agent in the presence of a base such as potassium hydroxide (B78521). researchgate.net This reductive amination approach has been successfully applied to various fluoro- and bromoanilines, suggesting its applicability for the synthesis of this compound. researchgate.net

| Aniline Precursor | Methylating Agent | Reducing Agent | Base | Solvent | Yield (%) |

| 2-fluoroaniline | Paraformaldehyde | Sodium Borohydride | Potassium Hydroxide | Methanol (B129727) | 95 |

| 2-chloroaniline | Paraformaldehyde | Sodium Borohydride | Potassium Hydroxide | Methanol | - |

| 2-bromoaniline | Paraformaldehyde | Sodium Borohydride | Potassium Hydroxide | Methanol | - |

| 3-fluoroaniline | Paraformaldehyde | Sodium Borohydride | Potassium Hydroxide | Methanol | - |

| 4-fluoroaniline (B128567) | Paraformaldehyde | Sodium Borohydride | Potassium Hydroxide | Methanol | - |

This table, based on a Korean patent, demonstrates a general method for N-methylation of various halogenated anilines, indicating its potential for the synthesis of the target compound. Specific yields for all precursors were not provided in the source document. researchgate.net

Multi-step Synthetic Pathways and Their Optimizations

A practical, multi-step synthesis of this compound would likely commence with a readily available starting material such as 4-fluoroaniline. The synthesis could proceed via two main routes:

Route A: Bromination followed by N-methylation.

Step 1: Regioselective bromination of 4-fluoroaniline to yield 3-bromo-4-fluoroaniline. This step requires careful control to ensure the bromine atom is introduced at the desired position.

Step 2: N-methylation of 3-bromo-4-fluoroaniline using a method such as the paraformaldehyde/sodium borohydride system described above.

Route B: N-methylation followed by bromination.

Step 1: N-methylation of 4-fluoroaniline to produce 4-fluoro-N-methylaniline.

Step 2: Regioselective bromination of 4-fluoro-N-methylaniline to yield the final product, this compound.

Optimization of these pathways would involve screening different brominating agents (e.g., NBS, Br2, CuBr2), solvents, and reaction temperatures to maximize the yield and regioselectivity of the bromination step. For the N-methylation step, controlling the stoichiometry of the methylating agent and the reaction time is crucial to prevent over-methylation.

Catalytic Methods in the Synthesis of this compound

Catalytic methods offer efficient and often more environmentally benign alternatives to stoichiometric reagents. Both the halogenation and N-methylation steps in the synthesis of this compound can potentially be achieved using catalytic systems.

Recent advances have demonstrated the use of copper catalysts for the regioselective bromination of anilines. For example, a copper(II) bromide-catalyzed bromination of anilines in ionic liquids has been shown to be highly regioselective for the para-position. beilstein-journals.orgsci-hub.se Another practical procedure involves a copper-catalyzed oxidative bromination using sodium bromide and sodium persulfate. thieme-connect.comnih.gov While these methods have been demonstrated for a range of anilines, their specific application to 4-fluoro-N-methylaniline would require experimental validation.

| Substrate | Catalyst | Bromine Source | Solvent | Yield of 4-Bromo Product (%) |

| 2-fluoroaniline | CuBr2 | CuBr2 | [hmim]Br | 91 |

| 3-fluoroaniline | CuBr2 | CuBr2 | [hmim]Br | 90 |

| 2-nitroaniline | CuSO4·5H2O | NaBr/Na2S2O8 | CH3CN/H2O | 36 |

This table summarizes the results of copper-catalyzed bromination of various anilines, indicating the potential for developing a catalytic route to the target compound. beilstein-journals.orgthieme-connect.com

For the N-methylation step, ruthenium-catalyzed N-methylation of amines using methanol as a C1 source has been reported. This "borrowing hydrogen" methodology is an atom-economical and green alternative to traditional methylation methods. A (DPEPhos)RuCl2PPh3 catalyst has shown good performance for the N-methylation of various anilines with methanol under weakly basic conditions. The application of such a catalyst system to 3-bromo-4-fluoroaniline could provide an efficient and sustainable route to the desired product.

| Amine Substrate | Catalyst | C1 Source | Base | Yield (%) |

| Aniline | (DPEPhos)RuCl2PPh3 | Methanol | Cs2CO3 | - |

| 4-Bromoaniline | (DPEPhos)RuCl2PPh3 | Methanol | Cs2CO3 | 98 |

This table highlights a catalytic N-methylation method that is effective for bromoanilines and could be adapted for the synthesis of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, offering powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. These methods are particularly relevant for the synthesis of complex aniline derivatives.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a widely used method for forming carbon-carbon bonds. acs.orgnih.gov Its application in the synthesis of substituted anilines, particularly those with challenging substitution patterns like ortho-bromoanilines, has been a subject of intense research. acs.orgnih.gov

A significant challenge in the Suzuki-Miyaura coupling of ortho-haloanilines is the potential for catalyst inhibition by the free amine group. However, recent studies have demonstrated the successful coupling of unprotected ortho-bromoanilines with a variety of boronic esters. acs.orgnih.gov One particularly effective catalyst system is CataXCium A Pd G3, which has shown high efficacy in these transformations. rsc.org Research has shown that this catalyst system can facilitate the coupling of various benzyl, alkyl, aryl, alkenyl, and heteroaromatic substituents onto ortho-bromoaniline cores, including those with additional halogen substituents. acs.orgnih.govrsc.org For instance, the coupling of fluorinated ortho-bromoaniline analogs has been achieved in good yields. rsc.org The choice of solvent has also been found to be critical, with 2-MeTHF often providing superior results. rsc.org

Below is a table summarizing the results of Suzuki-Miyaura cross-coupling reactions on unprotected ortho-bromoanilines with different boronic esters using the CataXCium A Pd G3 catalyst system.

Table 1: Suzuki-Miyaura Cross-Coupling of Unprotected ortho-Bromoanilines

| Aryl Bromide | Boronic Ester | Product | Yield (%) |

|---|---|---|---|

| 2-Bromoaniline | 4-Methylphenylboronic acid pinacol (B44631) ester | 2-(4-Methylphenyl)aniline | 97 |

| 2-Bromo-4-fluoroaniline | Phenylboronic acid pinacol ester | 4-Fluoro-2-phenylaniline | 85 |

| 2-Bromoaniline | 4-Chlorophenylboronic acid pinacol ester | 2-(4-Chlorophenyl)aniline | 88 |

| 2-Bromo-4-methoxyaniline | Benzylboronic acid pinacol ester | 2-Benzyl-4-methoxyaniline | 91 |

| 2-Bromoaniline | (E)-2-Phenylvinylboronic acid pinacol ester | 2-((E)-2-Phenylvinyl)aniline | 75 |

Data sourced from studies on Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines. acs.orgnih.govrsc.org

Beyond palladium, other transition metals are being explored for the activation of carbon-halogen bonds in the synthesis of aniline derivatives. The activation of the typically robust C-F bond is a significant challenge in synthetic chemistry. springernature.comresearchgate.net However, transition-metal-free methods for the selective defluorinative functionalization of organic fluorides have been developed, enabling C-N bond cross-coupling without the need for a metal catalyst. springernature.com These reactions can tolerate a range of functional groups, including other halogens like bromine. springernature.com

Nickel-catalyzed reactions have also emerged as a powerful alternative for C-N bond formation. scite.aiacs.org Nickel catalysts can effectively couple aryl chlorides with various amines to produce aniline derivatives. acs.org The development of air-stable nickel precatalysts has further enhanced the practicality of these methods. researchgate.net For the synthesis of N-methylanilines, nickel-catalyzed amination of aryl sulfamates has been reported, showcasing the versatility of nickel in activating different C-O and C-N bonds. nih.gov

Palladium catalysts have also been employed in tandem reactions involving the activation of C-Br bonds. For example, an efficient palladium-catalyzed annulation of anilines with bromoalkynes has been developed to synthesize 2-phenylindoles. This process involves a tandem nucleophilic addition followed by C-H functionalization. acs.org

Alternative Catalytic Systems for Carbon-Nitrogen Bond Formation

While palladium catalysis is dominant, the development of alternative catalytic systems for C-N bond formation is crucial for expanding the synthetic toolbox and addressing the limitations of palladium, such as cost and potential for product contamination.

Copper-catalyzed C-N coupling reactions have a long history and have seen a resurgence with the development of new ligand systems. nih.govnih.govresearchgate.net These reactions can be particularly useful for the synthesis of anilines from aryl halides. For instance, an efficient copper-catalyzed synthesis of N-unprotected anilines from aryl iodides or bromides using aqueous ammonia (B1221849) has been reported. nih.gov More recently, a pyrrole-ol ligand has been shown to facilitate the copper-catalyzed coupling of sterically hindered ortho-substituted aryl iodides with various amines, including anilines. nih.gov Copper catalysts have also been used to couple nitroarenes with aryl boronic acids to form diarylamines, where the copper catalyst is involved in both the deoxygenation of the nitro group and the C-N bond formation. nih.gov

Nickel catalysis also provides a robust alternative for C-N bond formation. scite.aiacs.org Nickel-catalyzed amination of aryl chlorides and sulfamates has been shown to be effective for a broad range of substrates, including those containing heterocycles. nih.govacs.org These reactions can often be performed with commercially available and air-stable precatalysts, making them highly practical. acs.org

Exploration of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly influencing the development of new synthetic methodologies, aiming for processes that are more environmentally benign and efficient.

Solvent-Free and Aqueous Media Syntheses

Performing reactions in the absence of organic solvents or in aqueous media are key tenets of green chemistry. Solvent-free synthesis of aniline-based triarylmethanes has been achieved through a Friedel-Crafts reaction catalyzed by a Brønsted acidic ionic liquid. chemrxiv.org This protocol is notable for being metal- and solvent-free. chemrxiv.org The synthesis of N-alkylanilines has also been reported via an aryne reaction conducted in a primary aliphatic amine solvent, which acts as both the reactant and the solvent. acs.orgacs.org

Aqueous media offer an environmentally friendly alternative to organic solvents. The synthesis of anilines from arylboronic acids has been achieved in aqueous ammonia through an electrochemical method. scite.ai Polyaniline-supported palladium catalysts have been successfully used for Suzuki-Miyaura cross-coupling of bromo- and chloroarenes in water. researchgate.net

Biocatalytic and Photoredox Catalysis Investigations

Biocatalysis and photoredox catalysis are rapidly emerging fields that offer sustainable and powerful alternatives to traditional synthetic methods.

Biocatalytic Investigations:

The use of enzymes for chemical transformations provides a highly selective and environmentally friendly approach. Nitroreductase enzymes have been a focus of research for the synthesis of anilines from nitroaromatic compounds. nih.gov These enzymes can selectively reduce the nitro group to an amine, even in the presence of other reducible functional groups like halogens. nih.gov This chemoselectivity is a significant advantage over many traditional chemical reductions. Continuous chemoenzymatic synthesis of anilines using an immobilized nitroreductase has been demonstrated, showcasing the potential for scalable and sustainable production. nih.gov Studies have also explored the synthesis of halogenated nitrophenoxazinones as substrates for nitroreductases, indicating the potential for these enzymes to act on halogenated precursors. researchgate.net

Photoredox Catalysis Investigations:

Visible-light photoredox catalysis utilizes light energy to drive chemical reactions, often under mild conditions. This approach has been successfully applied to the formation of C-N bonds. beilstein-journals.orgnih.gov Organic dyes like Eosin Y have gained prominence as inexpensive and environmentally friendly photocatalysts. beilstein-journals.orgnih.govrsc.orgscispace.com Eosin Y has been used to catalyze the difluoroalkylation of anilines and the aerobic oxidative cyclization of N,N-dimethylanilines. acs.orgbeilstein-journals.org

Photoredox catalysis can also enable the activation of unreactive C-N bonds in anilines for borylation under metal-free conditions. researchgate.net Furthermore, photocatalytic methods have been developed for the synthesis of 2,3-diamines from anilines through a process involving C-N bond cleavage and C-C bond formation. rsc.org The use of TiO2 as a photocatalyst for C-N bond formation has also been explored, offering a heterogeneous catalytic system. nih.gov

Below is a table summarizing selected photoredox catalysis applications in aniline synthesis.

Table 2: Photoredox Catalysis in Aniline Synthesis

| Reaction Type | Photocatalyst | Substrates | Key Features |

|---|---|---|---|

| Difluoroalkylation of Anilines | Eosin Y | Anilines, Ethyl difluoroiodoacetate | Transition-metal-free, mild conditions. acs.org |

| Oxidative Cyclization | Eosin Y | N,N-dimethylanilines, Maleimides | Metal-free, aerobic, sp3 C-H functionalization. beilstein-journals.org |

| C-N Bond Borylation | - (Metal-free) | N,N-dimethylanilines | Photoinduced activation of unreactive C-N bonds. researchgate.net |

| Synthesis of 2,3-diamines | 4CzIPN | Anilines, DIPEA, Aldehydes | Visible-light driven, C-N cleavage and C-C formation. rsc.org |

| C-N Bond Formation | Ru(bpz)3(PF6)2 | o-Styryl anilines | Visible light mediated, aerobic oxidation. nih.gov |

Data compiled from various studies on photoredox catalysis. acs.orgresearchgate.netbeilstein-journals.orgnih.govrsc.org

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework and the electronic environment of each atom can be constructed.

Proton (¹H) NMR for Aromatic and Methyl Proton Environments

The ¹H NMR spectrum of this compound is expected to reveal distinct signals for the N-methyl protons, the N-H proton, and the three aromatic protons.

N-Methyl Protons (-CH₃): This group will appear as a singlet, or a doublet if coupled to the N-H proton, typically in the range of 2.8-3.0 ppm. The N-methylation of anilines is known to cause a downfield shift of the methyl protons. For instance, the methyl protons in 4-fluoro-N-methylaniline appear around 2.81 ppm. bruker.com

N-H Proton (-NH): A broad singlet is anticipated for the amine proton, likely in the region of 3.5-4.5 ppm. Its chemical shift can be highly variable depending on solvent, concentration, and temperature. This signal will likely show coupling to the adjacent methyl protons.

Aromatic Protons (Ar-H): The aromatic region (6.5-7.5 ppm) will display a complex pattern due to the substitution.

The proton at C2 (ortho to both the bromine and the N-methylamino group) is expected to be the most deshielded of the aromatic protons due to the anisotropic effect of the bromine, appearing as a doublet.

The proton at C6 (ortho to the fluorine and meta to the N-methylamino group) will likely appear as a doublet of doublets due to coupling with the adjacent fluorine and the proton at C5.

The proton at C5 (meta to the bromine and ortho to the N-methylamino group) is expected to be the most shielded, appearing as a doublet of doublets.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | ~7.2 - 7.4 | d | J(H-F) ≈ 2-4 Hz |

| H-5 | ~6.6 - 6.8 | dd | J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 4-5 Hz |

| H-6 | ~6.9 - 7.1 | t | J(H-F) ≈ 8-9 Hz |

| NH | ~3.5 - 4.5 | br s | - |

| N-CH₃ | ~2.8 - 3.0 | s (or d) | J(H-H) ≈ 5 Hz (if coupled to NH) |

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached substituents and resonance effects.

Aromatic Carbons: Six distinct signals are expected in the aromatic region (approximately 100-160 ppm). The carbon attached to the fluorine (C4) will show a large one-bond C-F coupling constant and is expected at a high chemical shift (deshielded). The carbon attached to the bromine (C3) will be significantly shielded. The carbon attached to the nitrogen (C1) will also be deshielded. The remaining carbons (C2, C5, C6) will show shifts influenced by their positions relative to the substituents.

Methyl Carbon (-CH₃): A single peak for the N-methyl carbon is expected in the aliphatic region, typically around 30-35 ppm.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C1 | ~145 - 148 | d, J ≈ 7-10 Hz |

| C2 | ~115 - 118 | d, J ≈ 20-25 Hz |

| C3 | ~108 - 112 | d, J ≈ 20-25 Hz |

| C4 | ~152 - 156 | d, J ≈ 240-250 Hz |

| C5 | ~114 - 117 | d, J ≈ 7-10 Hz |

| C6 | ~125 - 128 | s |

| N-CH₃ | ~30 - 35 | s |

Fluorine-19 (¹⁹F) NMR for Fluorine Electronic Environment

¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom. For this compound, a single signal is expected. The chemical shift will be influenced by the electron-donating N-methylamino group and the electron-withdrawing bromine atom. The signal will likely appear as a doublet of doublets due to coupling with the ortho protons (H-3 and H-5). In related compounds like 4-fluoroaniline, the ¹⁹F chemical shift is observed around -125 ppm.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To definitively assign the proton and carbon signals, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. Key expected cross-peaks would be between the aromatic protons H-5 and H-6. A correlation between the NH proton and the N-CH₃ protons would also confirm their proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would allow for the unambiguous assignment of each protonated carbon by linking the previously discussed ¹H signals to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary carbons and piecing together the molecular fragments. Expected key correlations include:

The N-methyl protons to C1.

H-2 to C4 and C6.

H-5 to C1, C3, and C4.

H-6 to C2 and C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which is particularly useful for confirming stereochemistry and conformation. A key expected NOESY cross-peak would be between the N-methyl protons and the aromatic proton at C2, confirming their spatial proximity.

Infrared (IR) and Raman Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Functional Group Identification via Characteristic Absorption/Scattering Bands

The IR and Raman spectra of this compound would be expected to show several characteristic bands.

N-H Stretch: A sharp to moderately broad absorption in the IR spectrum around 3400-3450 cm⁻¹. This is characteristic of a secondary amine N-H bond. In N-methylaniline, this band appears around 3411 cm⁻¹. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

C=C Aromatic Ring Stretches: Several bands in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring.

C-N Stretch: The stretching vibration of the aromatic amine C-N bond is expected in the 1350-1250 cm⁻¹ region.

C-F Stretch: A strong absorption band in the IR spectrum, typically in the range of 1250-1000 cm⁻¹, is characteristic of the C-F bond.

C-Br Stretch: The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the 600-500 cm⁻¹ region in both IR and Raman spectra.

Predicted Vibrational Spectroscopy Data

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch | 3400 - 3450 | Weak |

| Aromatic C-H Stretch | 3100 - 3000 | Strong |

| Aliphatic C-H Stretch | 2980 - 2850 | Moderate |

| C=C Aromatic Stretch | 1600 - 1450 | Strong |

| C-N Stretch | 1350 - 1250 | Moderate |

| C-F Stretch | 1250 - 1000 | Weak |

| C-Br Stretch | 600 - 500 | Strong |

Conformational Analysis from Vibrational Modes

The conformational landscape of this compound is influenced by the orientation of the N-methylamino group relative to the substituted benzene (B151609) ring. The rotation around the C-N single bond can lead to different conformers, which can be studied using vibrational spectroscopy techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy. While specific experimental spectra for this compound are not widely published, its vibrational characteristics can be inferred from studies on analogous compounds like 3-fluoro-N-methylaniline and other halogenated anilines. nih.govresearchgate.net

For N-methylaniline derivatives, two primary planar conformers are often considered: a cis form, where the N-H bond is eclipsed with a C-C bond of the ring, and a trans form, where it is staggered. The presence of substituents on the ring (bromine and fluorine) introduces further complexity and influences the energetic preference of these conformers. Theoretical calculations, such as Density Functional Theory (DFT), are often employed alongside experimental data to assign vibrational modes to specific molecular motions and to determine the most stable conformation. nih.govresearchgate.net

Key vibrational modes sensitive to conformational changes include:

N-H Stretching: The frequency of the N-H stretching vibration is sensitive to hydrogen bonding and the electronic environment. In related molecules, this mode is observed as a sharp band, and its frequency can shift depending on the substituent's position. nih.gov

C-H Stretching: Aromatic and methyl C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively. Studies on similar molecules have shown that the frequencies of these stretches can be influenced by long-range interactions between substituents. nih.gov

Ring Vibrations: The C-C stretching vibrations within the benzene ring, usually found between 1650 cm⁻¹ and 1400 cm⁻¹, are indicative of the substitution pattern. researchgate.net

Substituent-Sensitive Modes: The C-F and C-Br stretching and bending vibrations are highly characteristic. The C-F stretching mode is typically strong in the IR spectrum and appears in the 1300-1200 cm⁻¹ range. The C-Br stretching vibration is found at lower wavenumbers, typically below 700 cm⁻¹.

The analysis of these vibrational frequencies provides insight into the intramolecular interactions and the predominant conformation of the molecule in its ground state.

Table 1: Predicted Vibrational Mode Assignments for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Comments |

| N-H Stretch | 3450 - 3350 | Sensitive to conformation and electronic effects. |

| Aromatic C-H Stretch | 3100 - 3000 | The substitution pattern affects the number and position of bands. |

| Methyl C-H Stretch | 3000 - 2850 | Asymmetric and symmetric stretching modes. |

| C=C Ring Stretch | 1620 - 1450 | Multiple bands characteristic of the aromatic ring. |

| N-H Bend | 1600 - 1500 | In-plane bending (scissoring) mode. |

| C-N Stretch | 1350 - 1250 | Stretching of the bond between the ring and the nitrogen atom. |

| C-F Stretch | 1300 - 1200 | Typically a strong and characteristic absorption in the IR spectrum. |

| C-Br Stretch | 700 - 500 | Found in the lower frequency region of the spectrum. |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm). For this compound (C₇H₇BrFN), HRMS can distinguish its molecular formula from other potential formulas that might have the same nominal mass.

The exact mass is calculated using the monoisotopic masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N). The presence of bromine, which has two abundant isotopes (⁷⁹Br, ~50.7% and ⁸¹Br, ~49.3%), results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and its corresponding M+2 peak, which are separated by two mass units and have nearly equal intensity. This pattern is a definitive indicator for the presence of a single bromine atom in the molecule.

An HRMS analysis would provide an experimentally measured m/z value that can be compared against the theoretical value to confirm the elemental composition with high confidence.

Table 2: Precise Molecular Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₇BrFN |

| Nominal Mass | 203 Da |

| Monoisotopic Mass (for ⁷⁹Br) | 202.97725 Da |

| Monoisotopic Mass (for ⁸¹Br) | 204.97520 Da |

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing the precise molecular mass, mass spectrometry, particularly when using electron ionization (EI), causes the molecular ion to fragment in a reproducible manner. This fragmentation pattern serves as a molecular fingerprint and provides valuable information for structural elucidation.

The fragmentation of this compound would be expected to follow pathways common to substituted anilines and halogenated aromatic compounds. miamioh.edu Key fragmentation processes would likely include:

Loss of a Methyl Radical: Cleavage of the N-CH₃ bond would result in the loss of a methyl group (•CH₃, 15 Da), leading to a significant fragment ion at [M-15]⁺. This is often a primary fragmentation pathway for N-methylated compounds.

Loss of Bromine: The C-Br bond can cleave to lose a bromine radical (•Br), resulting in an [M-Br]⁺ ion. raco.cat This would appear as the loss of 79 or 81 Da from the respective isotopic molecular ion.

Loss of HBr: Rearrangement followed by the elimination of a neutral hydrogen bromide molecule (HBr, 80/82 Da) can occur.

Ring Fragmentation: Subsequent fragmentation of the aromatic ring can lead to smaller charged species, though these are often less diagnostic than the initial losses.

Analyzing these fragmentation pathways allows for the confirmation of the different structural components of the molecule, such as the N-methyl group and the bromo and fluoro substituents on the aromatic ring.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Identity of Fragment | Comments |

| 203 | 205 | [C₇H₇BrFN]⁺ | Molecular Ion (M⁺) |

| 188 | 190 | [M - CH₃]⁺ | Loss of a methyl radical from the N-methyl group. |

| 124 | 124 | [M - Br]⁺ | Loss of a bromine radical. |

| 123 | 123 | [M - HBr]⁺ | Loss of a neutral HBr molecule. |

Coupled Techniques (GC-MS, LC-MS) for Purity and Identity Verification

To ensure the purity and confirm the identity of a synthesized compound like this compound, mass spectrometry is often coupled with chromatographic separation techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is expected to be amenable to GC analysis. In a GC-MS system, the sample is first separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each. The resulting data includes a retention time (from GC), which is characteristic of the compound under specific conditions, and a mass spectrum (from MS) that confirms its molecular weight and structure through fragmentation. This combination provides a very high degree of certainty in compound identification and is also effective for quantifying impurities. GC-MS has been successfully used for the analysis of related N-methylated aniline derivatives. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile alternative that is suitable for a wider range of compounds, including those that are not volatile or are thermally labile. A rapid and sensitive LC-MS method can be developed for this compound. researchgate.netnih.gov Separation would typically be achieved using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier like formic acid to improve peak shape and ionization efficiency. lcms.cz The eluent from the LC column is directed into the mass spectrometer, commonly using an electrospray ionization (ESI) source, which is a soft ionization technique that typically produces a prominent protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for clear molecular weight determination and can be used for highly sensitive quantification, making it ideal for purity analysis and impurity profiling. researchgate.netnih.gov

Computational Chemistry and Quantum Mechanical Analysis of 3 Bromo 4 Fluoro N Methylaniline

Density Functional Theory (DFT) Investigations

Density Functional Theory has become a powerful tool in computational chemistry for investigating the electronic properties of molecules. thaiscience.info By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like substituted anilines. chemsrc.com

Geometry Optimization and Conformational Analysis

The first step in any DFT study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For 3-Bromo-4-fluoro-N-methylaniline, this involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until these forces are negligible. The presence of the N-methyl group introduces a degree of conformational flexibility around the C-N bond.

The geometry of the aniline (B41778) ring is influenced by its substituents. The amino group generally affects the planarity of the molecule. chemsrc.com In the case of this compound, the bond lengths and angles of the benzene (B151609) ring are expected to deviate from those of an unsubstituted benzene molecule due to the electronic effects of the bromine, fluorine, and N-methylamino groups. For instance, studies on related halogenated anilines have shown that the presence of halogen substituents alters the charge distribution and, consequently, the molecular geometry. chemrxiv.org

The optimized geometry of this compound would likely show the N-methylamino group slightly out of the plane of the benzene ring. The C-N bond length and the bond angles around the nitrogen atom are important parameters that influence the molecule's properties.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value (Å/°) | Comparison with Aniline |

| C-N Bond Length | ~1.40 Å | Similar to aniline (~1.402 Å) |

| C-Br Bond Length | ~1.90 Å | Typical for brominated aromatics |

| C-F Bond Length | ~1.35 Å | Typical for fluorinated aromatics |

| C-N-C (methyl) Angle | ~120° | Indicative of sp² hybridization |

| Dihedral Angle (C-C-N-C) | Small non-zero value | Slight pyramidalization at nitrogen |

Note: These are illustrative values based on typical bond lengths and angles in similar molecules. Precise values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gaps and Spatial Distributions)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests a more reactive molecule. nih.gov

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the N-methylamino group, reflecting the electron-donating nature of this group. The LUMO, on the other hand, would likely be distributed over the aromatic ring, with some contribution from the electron-withdrawing bromine and fluorine atoms.

The HOMO-LUMO gap is a crucial parameter for predicting the electronic transitions and reactivity. Studies on similar halogenated anilines have shown that the nature and position of the halogen substituent significantly influence the HOMO and LUMO energy levels and the resulting energy gap. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) | Spatial Distribution |

| HOMO | -5.5 to -6.0 | Primarily on the aniline ring and N-methylamino group |

| LUMO | -0.5 to -1.0 | Distributed over the aromatic ring and halogen atoms |

| HOMO-LUMO Gap | 4.5 to 5.5 | Indicative of a relatively stable molecule |

Note: These are estimated energy ranges based on studies of similar substituted anilines. Actual values would be obtained from DFT calculations.

Molecular Electrostatic Potential (MESP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution in a molecule and identifying the regions susceptible to electrophilic and nucleophilic attack. researchgate.net The MESP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack.

In this compound, the most negative potential (red region) is expected to be located around the nitrogen atom of the N-methylamino group due to its lone pair of electrons, and to a lesser extent on the fluorine atom. cdnsciencepub.comresearchgate.net This suggests that these are the primary sites for electrophilic attack. The hydrogen atoms of the methyl group and the aromatic ring will exhibit positive potential (blue regions), making them potential sites for nucleophilic interactions. The bromine atom will also influence the electrostatic potential distribution on the aromatic ring.

Theoretical Reactivity Descriptors (e.g., Ionization Energy, Electron Affinity, Chemical Hardness, Electrophilicity/Nucleophilicity Indices)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These descriptors provide a more quantitative picture of the molecule's stability and reactivity.

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -E(LUMO).

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as η = (I - A) / 2. A harder molecule is less reactive.

Chemical Potential (μ): The escaping tendency of electrons from a system. It is calculated as μ = -(I + A) / 2.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

Nucleophilicity Index (Nu): A measure of the ability of a molecule to donate electrons.

These descriptors for this compound can be estimated from its predicted HOMO and LUMO energies and provide a comprehensive understanding of its reactive nature. thaiscience.inforesearchgate.net

Table 3: Predicted Theoretical Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Predicted Value (eV) | Interpretation |

| Ionization Potential (I) | 5.5 - 6.0 | Moderate energy required to remove an electron |

| Electron Affinity (A) | 0.5 - 1.0 | Low tendency to accept an electron |

| Chemical Hardness (η) | 2.25 - 2.75 | Moderately hard, indicating relative stability |

| Electrophilicity Index (ω) | 1.6 - 2.2 | Moderate electrophilic character |

Note: These values are derived from the illustrative HOMO/LUMO energies and provide a qualitative assessment.

Ab Initio and Semi-Empirical Quantum Chemical Calculations

While DFT is a popular method, other quantum chemical approaches like ab initio and semi-empirical methods can also provide valuable insights into the electronic structure of molecules.

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly through the application of quantum mechanical methods like Density Functional Theory (DFT), has become an indispensable tool for investigating the intricate details of chemical reactions. tsijournals.com These theoretical approaches allow for the exploration of potential energy surfaces, the identification of transient intermediates, and the characterization of high-energy transition states that govern the rate and outcome of a reaction. tsijournals.comresearchgate.net For a molecule such as this compound, with multiple potential sites for reaction, computational modeling can predict the most likely pathways for transformations such as electrophilic aromatic substitution, oxidation, or coupling reactions.

A cornerstone of understanding reaction mechanisms through computational chemistry is the characterization of transition states. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of the reaction. For halogenated and N-alkylated anilines, a key reaction pathway is electrophilic aromatic substitution.

To illustrate this, we can consider a comprehensive DFT study on the chlorination of aniline, which serves as a fundamental model for the electrophilic halogenation of substituted anilines. tsijournals.comresearchgate.netresearchgate.net In such reactions, an electrophile attacks the electron-rich aromatic ring. The amino group in aniline is strongly activating and directs incoming electrophiles to the ortho and para positions. byjus.comallen.in

In the computational study of aniline chlorination, researchers have identified and characterized the transition states for the attack of the electrophile at different positions on the aniline ring. tsijournals.comresearchgate.netresearchgate.net The geometry of the transition state reveals the extent of bond formation and bond breaking, while its energy relative to the reactants provides the activation energy for that specific pathway.

For instance, in the chlorination of aniline catalyzed by aluminum chloride, DFT calculations have elucidated the energy profiles for substitution at the ortho, meta, and para positions. researchgate.netresearchgate.net The study identified key stationary points on the potential energy surface, including the reactant complex, the Wheland intermediate (a sigma complex), and the transition states connecting them. tsijournals.comresearchgate.netresearchgate.net The relative energies of the transition states for ortho, meta, and para substitution dictate the regioselectivity of the reaction. Typically, the transition states leading to ortho and para products are lower in energy than the one leading to the meta product, consistent with experimental observations. tsijournals.com

A representative set of calculated relative energies for the intermediates and transition states in the electrophilic chlorination of aniline is presented in the table below. This data, derived from DFT calculations, showcases how computational chemistry quantifies the energy landscape of a reaction.

| Species | Ortho Pathway (kcal/mol) | Meta Pathway (kcal/mol) | Para Pathway (kcal/mol) |

| Reactant Complex | 0.0 | 0.0 | 0.0 |

| Transition State 1 | +5.8 | +8.2 | +4.9 |

| Wheland Intermediate | -15.4 | -10.1 | -16.2 |

| Transition State 2 | +2.5 | +4.1 | +1.8 |

| Product Complex | -25.0 | -23.5 | -25.7 |

Note: The data presented is illustrative and based on findings from computational studies of aniline chlorination. tsijournals.comresearchgate.netresearchgate.net The values represent the relative energies of species along the reaction coordinate.

Beyond identifying the most favorable reaction pathways, computational chemistry provides quantitative data on the kinetics and thermodynamics of chemical reactions. By calculating the Gibbs free energies of reactants, transition states, and products, key thermodynamic and kinetic parameters can be determined.

Kinetic insights are primarily derived from the calculated activation energies (the energy difference between the transition state and the reactants). According to transition state theory, a lower activation energy corresponds to a faster reaction rate. Therefore, by comparing the activation energies for competing reaction pathways, the kinetic product of a reaction can be predicted. rsc.orgresearchgate.net

A study on the oxidation of meta-substituted anilines by tetrabutylammoniumbromochromate provides an excellent example of how kinetic and thermodynamic parameters can be computationally derived and correlated with experimental data. orientjchem.org In this study, the rates of oxidation were measured at different temperatures, allowing for the experimental determination of activation parameters such as the enthalpy of activation (ΔH‡), the entropy of activation (ΔS‡), and the Gibbs free energy of activation (ΔG‡). orientjchem.org

Computational methods can be employed to calculate these same parameters, providing a theoretical basis for the observed reactivity. For example, the negative entropy of activation values found for the oxidation of anilines suggest the formation of a more ordered, constrained activated complex in the rate-determining step. orientjchem.org Furthermore, the Hammett plot, which correlates reaction rates with substituent constants, can be rationalized through computational analysis of the electronic effects of the substituents on the stability of the transition state. orientjchem.org

The following table presents a set of experimentally determined activation parameters for the oxidation of various meta-substituted anilines, which could be corroborated and further explained by computational studies.

| Substituent | ΔH‡ (kJ/mol) | ΔS‡ (J/K·mol) | ΔG‡ (kJ/mol) |

| -OCH3 | 45.2 | -120.5 | 81.1 |

| -OC2H5 | 42.1 | -130.2 | 80.9 |

| -CH3 | 50.3 | -105.4 | 81.7 |

| -F | 55.7 | -92.1 | 83.2 |

| -Cl | 60.2 | -78.3 | 83.5 |

| -NO2 | 75.8 | -35.6 | 86.4 |

Note: This data is taken from a study on the oxidation of meta-substituted anilines and illustrates the type of kinetic and thermodynamic information that can be obtained and analyzed through a combination of experimental and computational approaches. orientjchem.org

For this compound, a similar computational approach would be invaluable. It would allow for the prediction of its reactivity in various chemical transformations, the elucidation of the preferred reaction sites, and a deeper understanding of the electronic and steric effects of the bromo, fluoro, and N-methyl substituents on the transition states and intermediates.

Solid State Structural Characterization and Supramolecular Chemistry of 3 Bromo 4 Fluoro N Methylaniline

Single-Crystal X-ray Diffraction Analysis

Determination of Crystal System, Space Group, and Unit Cell Parameters

As no experimental single-crystal X-ray diffraction data for 3-Bromo-4-fluoro-N-methylaniline is publicly available, the crystal system, space group, and unit cell parameters remain undetermined.

Molecular Conformation and Bond Lengths/Angles in the Crystalline State

A definitive analysis of the molecular conformation, including specific bond lengths and angles of this compound in the crystalline state, is not possible without experimental crystallographic data.

Analysis of Intermolecular Interactions and Crystal Packing

A detailed description of the intermolecular interactions and crystal packing of this compound cannot be provided due to the absence of experimental structural data. This includes the analysis of:

Powder X-ray Diffraction for Polymorphic Forms and Bulk Purity

Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of crystalline materials. It is instrumental in identifying different polymorphic forms of a compound, which can have significantly different physical properties, and for assessing the bulk purity of a synthesized material.

In the case of this compound, no public records of its powder diffraction pattern are available. Therefore, it is not possible to discuss the existence of polymorphs or to provide a reference pattern for quality control purposes. The generation of such data would require the synthesis and experimental analysis of the compound.

A hypothetical PXRD analysis would involve irradiating a powdered sample of this compound with X-rays and recording the scattered intensity as a function of the scattering angle (2θ). The resulting diffractogram would be a unique fingerprint of the crystalline phase present.

Hypothetical Data Table for PXRD Analysis:

Since no experimental data exists, the following table is a placeholder to illustrate how such data would be presented. The values are not real.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 20.8 | 4.27 | 60 |

| 25.1 | 3.54 | 75 |

| 30.5 | 2.93 | 40 |

Reactivity Studies and Synthetic Applications of 3 Bromo 4 Fluoro N Methylaniline

Derivatization Strategies at the N-Methylamino Group

The presence of the N-methylamino group offers a key site for functionalization, allowing for the modification of the compound's electronic and steric properties.

Acylation and Amidation Reactions for Modifying Amine Functionality

The nitrogen atom of the N-methylamino group in 3-Bromo-4-fluoro-N-methylaniline is nucleophilic and is expected to readily undergo acylation and amidation reactions. These reactions are fundamental in organic synthesis for the protection of amine groups and for the introduction of new functional moieties.

Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) would convert the secondary amine into an N-acyl-N-methylaniline derivative. For instance, treatment with acetyl chloride would yield N-(3-bromo-4-fluorophenyl)-N-methylacetamide. The general reaction is depicted below:

this compound + R-COCl → N-(3-bromo-4-fluorophenyl)-N-methyl-R-amide + HCl

Amidation: While direct amidation is less common, the N-methylamino group can participate in coupling reactions with carboxylic acids using peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form amides.

These reactions are generally high-yielding and can be performed under mild conditions. The resulting amides are often crystalline solids, facilitating their purification.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Acetyl chloride | N-(3-bromo-4-fluorophenyl)-N-methylacetamide | Acylation |

| This compound | Benzoyl chloride | N-(3-bromo-4-fluorophenyl)-N-methylbenzamide | Acylation |

| This compound | Acetic anhydride | N-(3-bromo-4-fluorophenyl)-N-methylacetamide | Acylation |

Schiff Base Formation via Condensation Reactions with Aldehydes and Ketones

The N-methylamino group of this compound is a secondary amine and, as such, does not directly form stable Schiff bases (imines) through condensation with aldehydes and ketones. Primary amines are required for the formation of traditional Schiff bases. nih.govnih.gov However, it can react with aldehydes and ketones to form enamines if there is an alpha-proton available on the aldehyde or ketone, or undergo other condensation-type reactions under specific conditions. The formation of iminium ions is also a possible outcome, which can be key intermediates in various synthetic transformations.

Studies on similar anilines, such as 3-bromo-4-methyl aniline (B41778), have shown that primary anilines readily form Schiff bases upon condensation with various aldehydes. nih.gov

Sulfonamidation and Other Nitrogen Functionalizations

Sulfonamidation: The N-methylamino group is expected to react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base to form the corresponding sulfonamides. This reaction is a common method for the protection of amines and for the synthesis of biologically active compounds. The resulting sulfonamide of this compound would be N-(3-bromo-4-fluorophenyl)-N-methyl-benzenesulfonamide when reacted with benzenesulfonyl chloride.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Benzenesulfonyl chloride | N-(3-bromo-4-fluorophenyl)-N-methylbenzenesulfonamide | Sulfonamidation |

| This compound | p-Toluenesulfonyl chloride | N-(3-bromo-4-fluorophenyl)-N,4-dimethylbenzenesulfonamide | Sulfonamidation |

| This compound | Methanesulfonyl chloride | N-(3-bromo-4-fluorophenyl)-N-methylmethanesulfonamide | Sulfonamidation |

Reactions Involving the Aromatic Ring Halogen Substituents

The bromine and fluorine atoms on the aromatic ring are key functional groups that enable a variety of synthetic transformations, including nucleophilic aromatic substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) on Fluorine and Bromine

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly at the carbon bearing the fluorine atom. wikipedia.orglibretexts.orgmasterorganicchemistry.com The rate of SNAr reactions is generally influenced by the nature of the leaving group and the electronic properties of the aromatic ring. In many cases, fluoride (B91410) is a better leaving group than bromide in SNAr reactions due to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack. masterorganicchemistry.com

The presence of the electron-donating N-methylamino group would generally disfavor SNAr reactions. However, the relative positions of the halogens and the amine group are crucial. For SNAr to be efficient, strong electron-withdrawing groups are typically required to be ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. libretexts.org In this compound, the N-methylamino group is para to the bromine and meta to the fluorine. The electron-donating nature of the amino group could potentially be attenuated by conversion to an electron-withdrawing group (e.g., a nitro group via oxidation, or an amide/sulfonamide as described in section 6.1).

A hypothetical SNAr reaction with a nucleophile (Nu⁻) could proceed as follows, with the substitution of fluorine being the more probable pathway:

this compound + Nu⁻ → 3-Bromo-4-Nu-N-methylaniline + F⁻

| Substrate | Nucleophile | Potential Product | Reaction Type |

| This compound | Sodium methoxide (B1231860) (NaOMe) | 3-Bromo-4-methoxy-N-methylaniline | SₙAr |

| This compound | Sodium cyanide (NaCN) | 2-Bromo-4-(methylamino)benzonitrile | SₙAr |

| This compound | Ammonia (B1221849) (NH₃) | 5-Bromo-N¹-methylbenzene-1,2-diamine | SₙAr |

Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

The bromine atom in this compound is an excellent handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The C-Br bond is generally more reactive in these transformations than the C-F bond.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or boronate ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and a base (e.g., K₂CO₃, Cs₂CO₃). This would lead to the formation of a new C-C bond at the position of the bromine atom. For example, reaction with phenylboronic acid would yield 4-fluoro-N-methyl-[1,1'-biphenyl]-3-amine. Studies on analogous compounds like 4-bromo-2-methylaniline (B145978) have demonstrated successful Suzuki cross-coupling reactions. nih.gov

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds. While the starting material already contains an amino group, the bromine atom could potentially be replaced by another amine, although intramolecular reactions or reactions with the existing secondary amine would need to be considered and controlled.

Heck Coupling: The bromine atom can also participate in Heck coupling reactions with alkenes to form a new C-C double bond.

Sonogashira Coupling: Reaction with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst would result in the formation of a C-C triple bond at the position of the bromine atom.

| Substrate | Coupling Partner | Catalyst/Base | Product | Reaction Type |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 4-Fluoro-N-methyl-[1,1'-biphenyl]-3-amine | Suzuki-Miyaura |

| This compound | Methyl boronate | Pd(dppf)Cl₂ / Cs₂CO₃ | 4-Fluoro-3,N-dimethylaniline | Suzuki-Miyaura |

| This compound | Styrene | Pd(OAc)₂ / P(o-tol)₃ | 4-Fluoro-N-methyl-3-styrylaniline | Heck |

| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | 3-((4-Fluoro-3-(methylamino)phenyl)ethynyl)benzene | Sonogashira |

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. masterorganicchemistry.com The outcome of these reactions on a substituted benzene ring is highly dependent on the nature of the substituents already present. studysmarter.co.uk

Regioselectivity and Directing Effects of Substituents

The regioselectivity of electrophilic aromatic substitution on this compound is determined by the interplay of the directing effects of the bromo, fluoro, and N-methylamino groups.

N-Methylamino Group (-NHCH₃): The N-methylamino group is a powerful activating group and an ortho-, para-director. byjus.com The nitrogen atom's lone pair of electrons can be donated into the benzene ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to attack by electrophiles. byjus.com However, under strongly acidic conditions, the amino group can be protonated to form an anilinium ion (-NH₂CH₃⁺), which is a deactivating, meta-directing group. byjus.comyoutube.com

Fluoro Group (-F): Halogens are generally deactivating groups due to their inductive electron-withdrawing effect. However, they are ortho-, para-directors because their lone pair electrons can participate in resonance, stabilizing the arenium ion intermediate when the electrophile attacks at the ortho or para positions. Fluorine is the most electronegative halogen, but its small size allows for effective overlap of its p-orbitals with the aromatic π-system.

Bromo Group (-Br): Similar to the fluoro group, the bromo group is a deactivating, ortho-, para-director. reddit.com Its inductive effect withdraws electron density from the ring, while its resonance effect directs incoming electrophiles to the ortho and para positions. reddit.com

Combined Directing Effects:

In this compound, the powerful activating and ortho-, para-directing effect of the N-methylamino group is the dominant influence. The positions ortho and para to the N-methylamino group are C2 and C6 (ortho) and C4 (para). However, the C4 position is already substituted with a fluorine atom. Therefore, electrophilic attack will be primarily directed to the C2 and C6 positions.

| Substituent | Position | Electronic Effect | Directing Effect |

| -NHCH₃ | 1 | Activating (Resonance) | Ortho, Para |

| -F | 4 | Deactivating (Inductive), Donating (Resonance) | Ortho, Para |

| -Br | 3 | Deactivating (Inductive), Donating (Resonance) | Ortho, Para |

Utility as a Building Block in Complex Chemical Synthesis

The distinct substitution pattern of this compound makes it a useful precursor for the synthesis of more complex molecules with specific functionalities.

Role in the Construction of Advanced Organic Scaffolds

Substituted anilines are fundamental building blocks in the synthesis of a wide array of organic scaffolds, particularly heterocyclic compounds. nih.gov The presence of bromo and fluoro substituents on the aniline ring provides handles for further functionalization through various cross-coupling reactions, while the amino group can be a key site for cyclization reactions.

For instance, anilines are precursors for the synthesis of indoles, a common motif in pharmacologically active compounds. nih.gov The general strategy often involves the reaction of a substituted aniline with another molecule to form a key intermediate that then undergoes cyclization. The bromo and fluoro groups on this compound can be retained in the final scaffold or can be transformed into other functional groups to modulate the properties of the target molecule.

Intermediate in the Synthesis of Functional Molecules for Materials Science

Aniline derivatives are integral to the development of functional materials, including fluorescent dyes and organic functional materials. uva.nl The specific substitution pattern of this compound can be exploited to fine-tune the electronic and photophysical properties of larger conjugated systems.

The bromo substituent can be readily converted to other functional groups via metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. These reactions allow for the introduction of various aryl, alkyl, or amino groups, extending the π-conjugation of the system and influencing its absorption and emission characteristics. The fluorine atom can enhance properties like thermal stability and solubility, and its electron-withdrawing nature can impact the energy levels of the molecule's frontier molecular orbitals.

Advanced Analytical and Methodological Considerations

Chromatographic Purity Assessment and Isolation Techniques

Chromatography is an indispensable tool for both determining the purity of 3-Bromo-4-fluoro-N-methylaniline and for its purification. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative analysis, while preparative chromatography is employed for isolating the compound on a larger scale.

The quantitative determination of this compound and its potential impurities is crucial for quality control. A reversed-phase HPLC method is typically employed for this purpose. While specific methods for this exact compound are not widely published, a reliable method can be adapted from established procedures for similar halogenated anilines, such as 3-chloro-4-fluoroaniline (B193440) researchgate.net.

A typical HPLC method would involve a C18 column, which is effective for separating non-polar to moderately polar compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often with a small amount of acid like formic acid or phosphoric acid to ensure the analyte is in a single ionic form and to improve peak shape researchgate.netsielc.com. Detection is commonly performed using a UV detector, as the aromatic ring of the aniline (B41778) derivative absorbs strongly in the UV region.

Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

This method would be validated for linearity, accuracy, precision, and sensitivity to ensure its suitability for routine analysis. The separation of closely related impurities, such as isomers or starting materials, is a key consideration in method development chromforum.org.

For the isolation and purification of this compound on a larger scale, preparative HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle greater sample loads rotachrom.comnih.gov. The goal of preparative chromatography is to achieve high purity of the target compound with good recovery rotachrom.com.

The conditions developed for analytical HPLC can often be scaled up for preparative separation. However, modifications to the mobile phase composition and gradient profile may be necessary to optimize the separation for larger quantities. The choice of solvent is also critical, as it must be easily removable from the purified product. A combination of MPLC (Medium Pressure Liquid Chromatography) for initial cleanup followed by preparative HPLC can be an effective strategy for purifying complex mixtures nih.gov.

Table 2: Example of Preparative HPLC Parameters for the Purification of this compound

| Parameter | Value |

| Column | C18, 50 x 250 mm, 10 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Methanol |

| Mode | Isocratic or Gradient |

| Flow Rate | 50-100 mL/min |

| Loading Capacity | Grams of crude material |

| Detection | UV at 254 nm |

| Fraction Collection | Triggered by UV signal |

Reaction Monitoring Techniques (e.g., In-situ IR, NMR)

Real-time monitoring of the synthesis of this compound provides invaluable insights into reaction kinetics, mechanism, and the formation of intermediates or byproducts. In-situ spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.

In-situ FTIR spectroscopy can track the progress of the N-methylation of 3-bromo-4-fluoroaniline (B1273062) by monitoring the disappearance of the N-H stretching vibrations of the primary amine and the appearance of the C-N stretching and N-H bending vibrations of the secondary amine product youtube.comresearchgate.netnih.gov. This technique allows for the rapid determination of reaction endpoints and can help in optimizing reaction conditions.

In-situ NMR spectroscopy offers even more detailed structural information. For the synthesis of this compound, ¹H and ¹⁹F NMR would be particularly informative. The appearance of the N-methyl signal in the ¹H NMR spectrum and changes in the chemical shifts and coupling constants of the aromatic protons and the fluorine atom would provide a clear indication of product formation. This can be achieved using flow NMR setups that circulate the reaction mixture through the NMR spectrometer chemicalbook.comchemicalbook.com.

Development of Continuous Flow Chemistry Processes for Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of fine chemicals like this compound, including improved safety, better heat and mass transfer, and higher productivity.

The N-methylation of anilines is a reaction well-suited for continuous flow processing. A typical setup would involve pumping a solution of the starting material, 3-bromo-4-fluoroaniline, and a methylating agent (e.g., dimethyl carbonate or a combination of formaldehyde (B43269) and a reducing agent) through a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst rsc.orgrsc.orgnih.gov. The reaction parameters, such as temperature, pressure, and residence time, can be precisely controlled to maximize the yield and selectivity of the desired N-methylated product.

Table 3: Conceptual Continuous Flow Process for the N-methylation of 3-Bromo-4-fluoroaniline

| Parameter | Value |

| Reactor Type | Packed-bed reactor with a supported palladium catalyst |

| Substrates | 3-Bromo-4-fluoroaniline, Formaldehyde, H₂ |

| Solvent | Methanol or Tetrahydrofuran |

| Temperature | 50-100 °C |

| Pressure | 1-10 bar |

| Flow Rate | 0.1-1.0 mL/min |

| Residence Time | 5-30 minutes |

| Downstream Processing | In-line extraction and purification |

The development of such a continuous process would involve screening of catalysts and optimization of reaction conditions to achieve high conversion and selectivity. The integration of in-line analytical techniques, such as HPLC or in-situ spectroscopy, would allow for real-time monitoring and control of the process.

Future Research Trajectories and Interdisciplinary Perspectives

Investigation of Mechanistic Aspects under Novel Reaction Conditions

While the synthesis of halogenated anilines is a well-established area of organic chemistry, the specific mechanistic nuances of reactions involving 3-Bromo-4-fluoro-N-methylaniline remain largely unexplored. Future research should prioritize a deep dive into the mechanistic pathways of its synthesis and subsequent transformations.

One area of focus could be the investigation of its formation through the N-methylation of 3-bromo-4-fluoroaniline (B1273062). A patented method for producing halogen-substituted N-methylanilines involves the reaction of a halogen-substituted aniline (B41778) with paraformaldehyde and a reducing agent in the presence of a base like potassium hydroxide (B78521) or sodium hydroxide. google.com A detailed mechanistic study of this reaction for this compound could elucidate the precise role of the base and the reducing agent, potentially leading to optimized reaction conditions with higher yields and purity.

Furthermore, the reactivity of the bromine and fluorine substituents on the aromatic ring in nucleophilic aromatic substitution (SNAr) reactions warrants investigation. A study on the reaction of N-methylaniline with 2,4-dinitrofluorobenzene provided evidence for an intermediate complex mechanism in aromatic nucleophilic substitution. acs.org Similar studies on this compound under various reaction conditions—exploring different nucleophiles, solvents, and catalysts—could reveal valuable insights into the regioselectivity and the influence of the N-methyl group on the reaction mechanism.

Exploration of Expanded Synthetic Scope and Functional Group Tolerance

The synthetic utility of this compound lies in its potential as a building block for more complex molecules. Future research should aim to expand its synthetic scope by exploring its reactivity with a wide array of functional groups.

A key area of investigation would be its participation in cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. For instance, a study on the palladium-catalyzed Suzuki cross-coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with various boronic acids demonstrated successful carbon-carbon bond formation. nih.gov Similar studies using this compound as a substrate could lead to the synthesis of novel biaryl compounds with potential applications in medicinal chemistry and materials science. Investigating the functional group tolerance of these reactions will be crucial for establishing its versatility as a synthetic intermediate.

Moreover, the development of novel synthetic methods for the preparation of this compound itself is a valuable research direction. A Russian patent describes a method for preparing 3-bromo-4-methylaniline (B27599) by brominating 4-nitrotoluene (B166481) followed by reduction. google.com Adapting and optimizing such methods for the synthesis of the fluorinated and N-methylated analogue could provide more efficient and scalable routes to this compound.

Integration into Materials Chemistry and Supramolecular Assemblies